molecular formula C19H30 B12663111 1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene CAS No. 61761-65-7

1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene

Cat. No.: B12663111
CAS No.: 61761-65-7
M. Wt: 258.4 g/mol
InChI Key: FKIZLIIRNPNBRY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene is an organic compound with the molecular formula C19H30 It is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and an octyl group attached to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene typically involves the hydrogenation of 1-methyl-4-octylnaphthalene. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process converts the aromatic naphthalene ring into a saturated tetrahydro ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C or PtO2.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A similar compound with a tetrahydro ring but without the octyl group.

    1-Methyltetralin: Another derivative of naphthalene with a methyl group but lacking the octyl group.

    Tetralin: A simpler tetrahydro derivative of naphthalene without any additional substituents.

Uniqueness

1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene is unique due to the presence of both a methyl and an octyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

61761-65-7

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

1-methyl-4-octyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C19H30/c1-3-4-5-6-7-8-11-17-15-14-16(2)18-12-9-10-13-19(17)18/h9-10,12-13,16-17H,3-8,11,14-15H2,1-2H3

InChI Key

FKIZLIIRNPNBRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(C2=CC=CC=C12)C

Origin of Product

United States

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